N-tert-butyl-1-[(2,5-dimethylphenyl)methyl]pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-[(2,5-dimethylphenyl)methyl]pyrrolidine-3-carboxamide is a pyrrolidine-derived compound featuring a tert-butyl carboxamide group at the 3-position of the pyrrolidine ring and a 2,5-dimethylbenzyl substituent at the 1-position. The tert-butyl group confers steric bulk, which may enhance metabolic stability by shielding the molecule from enzymatic degradation.
Properties
IUPAC Name |
N-tert-butyl-1-[(2,5-dimethylphenyl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13-6-7-14(2)16(10-13)12-20-9-8-15(11-20)17(21)19-18(3,4)5/h6-7,10,15H,8-9,11-12H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMOICIYZICJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(C2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-1-[(2,5-dimethylphenyl)methyl]pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a tert-butyl group and a 2,5-dimethylphenyl moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, hybrid molecules containing similar scaffolds have shown cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with pyrrolidine structures significantly inhibited tumor growth in vitro and in vivo models, suggesting that this compound may possess similar properties.
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It has been reported that related pyrrolidine derivatives act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing synaptic transmission.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | < 100 nM |
| Butyrylcholinesterase (BuChE) | Non-competitive | ~200 nM |
3. Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives has been explored in several studies. For example, compounds exhibiting structural similarities to this compound have shown the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the compound could be beneficial in treating neurodegenerative disorders.
Case Study 1: Antitumor Activity
In a study published by ResearchGate, a series of pyrrolidine derivatives were synthesized and tested for their antitumor activity against human cancer cell lines. The results indicated that certain modifications to the pyrrolidine structure enhanced cytotoxicity significantly compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of related compounds in models of oxidative stress. The research demonstrated that these compounds reduced cell death rates by promoting antioxidant defenses within neuronal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares core similarities with other pyrrolidine derivatives but differs in substituent chemistry, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis with structurally related analogs:
Key Comparisons
Fluorinated analogs () exhibit even higher logP values due to trifluoromethyl groups but may face metabolic challenges from oxidative defluorination .
Metabolic Stability :
- The tert-butyl carboxamide in the target compound likely offers superior metabolic stability versus tert-butyl esters () or silyl ethers (), which are prone to hydrolysis .
- In contrast, the spirocyclic tert-butyl carbamate in is a transient protecting group, removed during synthesis to expose reactive amines .
Synthetic Utility :
- Pyridine- and chlorine-containing analogs () are often intermediates in drug synthesis, whereas the target compound’s fully substituted pyrrolidine suggests it may be a final bioactive entity .
Research Findings and Implications
- Compounds : Primarily serve as synthetic intermediates or radiolabeled probes (e.g., iodine-containing pyridine derivatives). Their polar pyridine rings may limit CNS penetration compared to the target’s aromatic phenyl group .
- Compound : Demonstrates the use of tert-butyl carbamates in complex molecule synthesis. The target compound’s lack of fluorinated or spirocyclic systems may reduce off-target effects but also limit potency against specific enzyme classes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
